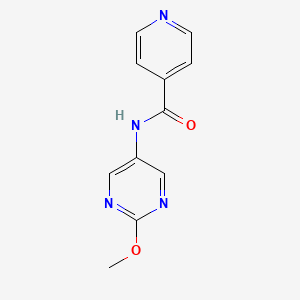

N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide is a chemical compound with the molecular formula C11H10N4O2 and a molecular weight of 230.227 g/mol

Mechanism of Action

Target of Action

It is known that tridentate pincer ligands, such as this compound, have the potential to act as anion receptors or display hydrogen bond interactions that are essential in maintaining biological processes .

Mode of Action

The mode of action of N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide involves the formation of strong N–H⋯O hydrogen bonds with its targets . The compound features two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group . This structure allows it to interact with its targets and induce changes.

Biochemical Pathways

Compounds with similar structures have been utilized in various biochemical processes, including metal extraction, molecular switching, catalysis, and supramolecular assemblies .

Result of Action

Similar compounds have shown antimicrobial activities , suggesting that this compound may also have potential biological effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s crystal structure is stabilized by a combination of electrostatic and dispersion forces in the crystal lattice . This suggests that changes in the surrounding environment could potentially affect the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives have been applied on a large scale in the medical and pharmaceutical fields . They are involved in various biochemical reactions and interact with several enzymes, proteins, and other biomolecules .

Cellular Effects

It is known that pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . These effects suggest that N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that N - (2-methoxy-5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, a structurally similar compound, can be synthesized through nucleophilic and amidation reactions . This suggests that this compound may exert its effects at the molecular level through similar mechanisms .

Metabolic Pathways

N-methyl-2-pyridone-5-carboxamide (2PYr) and N-1-methylnicotinamide (NMN) are metabolites of the water-soluble Vitamin B3 (Nicotinamide). This compound may be involved in similar metabolic pathways .

Preparation Methods

The synthesis of N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide can be achieved through several routes. One common method involves the reaction of isoniazid with appropriate benzaldehyde derivatives to form N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases), which are then cyclocondensed with thiolactic acid . This method is often used in laboratory settings for small-scale synthesis.

Chemical Reactions Analysis

N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis . In medicine, it is being investigated for its potential use in treating various diseases, including tuberculosis and cancer .

Comparison with Similar Compounds

N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide can be compared to other similar compounds, such as isonicotinoyl hydrazones and pyridoxine derivatives . These compounds share some structural similarities but differ in their specific chemical properties and biological activities. For example, isonicotinoyl hydrazones have shown potent antimycobacterial activity, while pyridoxine derivatives are known for their role in vitamin B6 metabolism .

Conclusion

This compound is a versatile compound with a wide range of potential applications in chemistry, biology, and medicine. Its unique chemical properties and ability to undergo various reactions make it a valuable tool for scientific research and industrial applications.

Properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-17-11-13-6-9(7-14-11)15-10(16)8-2-4-12-5-3-8/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZJNOLYUKULSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2763113.png)

![Bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2763118.png)

![Ethyl 6-acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2763124.png)

![2-(4-methoxy-3-methylphenyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide](/img/structure/B2763125.png)

![2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2763127.png)

![2-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2763128.png)

![Ethyl 5-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)-(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2763130.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2763132.png)

![1-methyl-5-[4-oxo-4-(4-propylpiperazin-1-yl)butanoyl]-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2763134.png)